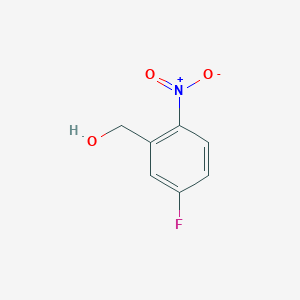
(5-フルオロ-2-ニトロフェニル)メタノール
概要
説明
(5-Fluoro-2-nitrophenyl)methanol, also known as 5-Fluoro-2-nitrophenol, is an organic compound that is widely used in various scientific research applications. It is a colorless, odorless, and hygroscopic solid that is soluble in water, methanol, and ethanol. It is a versatile compound that can be used in a variety of synthetic and analytical processes.
科学的研究の応用
シュードモナス・ aeruginosaにおけるPqsD阻害剤
(5-フルオロ-2-ニトロフェニル)メタノールと類似の(2-ニトロフェニル)メタノール骨格に基づく化合物は、PqsDの有望な阻害剤であることが示されています . PqsDは、シュードモナス・ aeruginosaの細胞間コミュニケーションにおけるシグナル分子の生合成の鍵酵素です . 最も有望な分子は、抗バイオフィルム活性と強い結合様式を示しました .
有機合成
(5-フルオロ-2-ニトロフェニル)メタノールは、その複雑な構造のために有機合成に使用できます. より複雑な有機化合物の合成におけるビルディングブロックとして使用できます.
医薬品開発
(5-フルオロ-2-ニトロフェニル)メタノールは、医薬品の開発に使用できます. そのユニークな構造は、新薬の設計に利用できます.
反応性と置換研究
(5-フルオロ-2-ニトロフェニル)メタノールは、反応性と置換研究に使用できます. たとえば、メタノール中、メトキシドイオンによる5-ブロモ-4-ニトロ誘導体を含むハロゲンベンゾフラザン類の反応性に関する研究は、2段階のSNAr型機構を示しています.
蛍光阻害剤
(2-ニトロフェニル)メタノール誘導体の研究から得られたデータにより、構造活性相関が確立され、それを用いて蛍光阻害剤を設計しました .
抗感染剤
細胞内有効性が向上した(2-ニトロフェニル)メタノール誘導体は、PqsD阻害剤を抗感染剤として応用するための新たな展望を提供します .
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have shown promising inhibitory effects on key enzymes involved in signal molecule biosynthesis in cell-to-cell communication . This interaction with its targets could lead to significant changes in the biochemical pathways within the cell.
Pharmacokinetics
It’s worth noting that the compound’s physicochemical properties, such as its molecular weight and lipophilicity, can influence its bioavailability .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may have potential antiviral, anti-inflammatory, and anticancer effects .
生化学分析
Biochemical Properties
(5-Fluoro-2-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between (5-Fluoro-2-nitrophenyl)methanol and PqsD is characterized by a tight-binding mode of action, which inhibits the enzyme’s activity and affects the cell-to-cell communication in the bacteria. Additionally, this compound may interact with other proteins and biomolecules, potentially influencing various biochemical pathways.
Cellular Effects
The effects of (5-Fluoro-2-nitrophenyl)methanol on cellular processes are diverse and depend on the type of cells being studied. In bacterial cells, such as Pseudomonas aeruginosa, this compound has been shown to inhibit biofilm formation by interfering with the signaling pathways mediated by PqsD . In mammalian cells, (5-Fluoro-2-nitrophenyl)methanol may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it could potentially affect the expression of genes involved in oxidative stress responses and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of (5-Fluoro-2-nitrophenyl)methanol involves its binding interactions with specific biomolecules. The compound binds to the active site of the enzyme PqsD, inhibiting its activity and preventing the synthesis of signaling molecules . This inhibition disrupts the communication between bacterial cells, leading to a reduction in biofilm formation. Additionally, (5-Fluoro-2-nitrophenyl)methanol may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Fluoro-2-nitrophenyl)methanol can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature and pH. Over time, (5-Fluoro-2-nitrophenyl)methanol may degrade, leading to a reduction in its efficacy. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and biofilm disruption .
Dosage Effects in Animal Models
The effects of (5-Fluoro-2-nitrophenyl)methanol in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of cellular processes. At higher doses, (5-Fluoro-2-nitrophenyl)methanol may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
(5-Fluoro-2-nitrophenyl)methanol is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound may affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For example, its interaction with PqsD affects the biosynthesis of signaling molecules in Pseudomonas aeruginosa, which in turn influences the overall metabolic activity of the bacteria .
Transport and Distribution
The transport and distribution of (5-Fluoro-2-nitrophenyl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cells, (5-Fluoro-2-nitrophenyl)methanol may bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of (5-Fluoro-2-nitrophenyl)methanol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular machinery. This localization can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular compartments .
特性
IUPAC Name |
(5-fluoro-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOZQRGVHQIIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475876 | |
| Record name | (5-Fluoro-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287121-32-8 | |
| Record name | (5-Fluoro-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

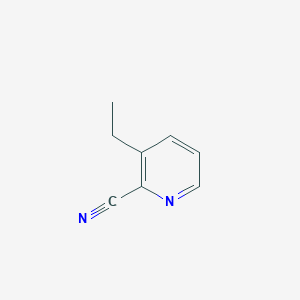

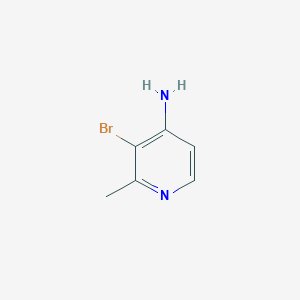

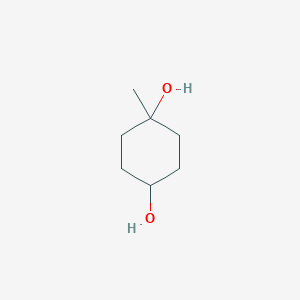

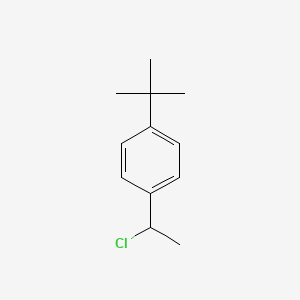
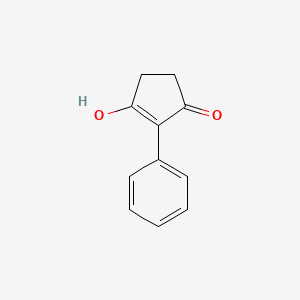





![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)